![molecular formula C7H12O2 B13574715 {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)
{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Oxabicyclo[221]heptan-1-yl}methanol is a bicyclic compound with a unique structure that includes an oxygen atom within the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of this compound.
Applications De Recherche Scientifique
{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with molecular targets through its hydroxyl group and bicyclic structure. These interactions can lead to the inhibition or activation of specific pathways, depending on the context. For example, the compound may inhibit protein phosphatases, preventing the formation of active transcription factors essential for gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methanol
- {4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanol
- {1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanol
Uniqueness
{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which allows for diverse chemical reactions and interactions. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-oxabicyclo[2.2.1]heptan-1-ylmethanol |
InChI |
InChI=1S/C7H12O2/c8-5-7-2-1-6(3-7)4-9-7/h6,8H,1-5H2 |
Clé InChI |
FCUVZOZHCSYFHF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1CO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


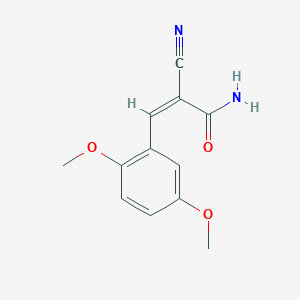

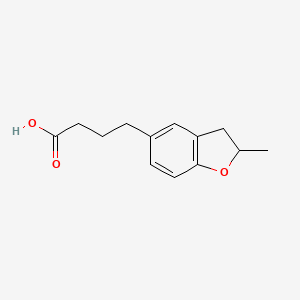

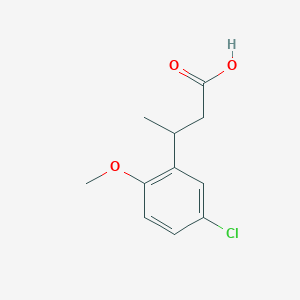
![tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13574690.png)
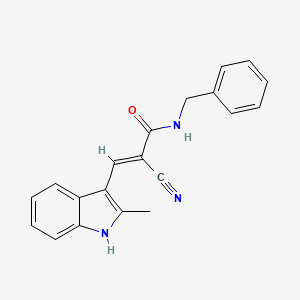
![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
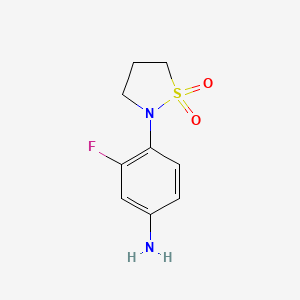
![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)
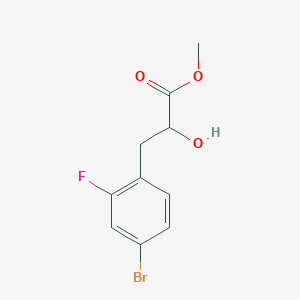
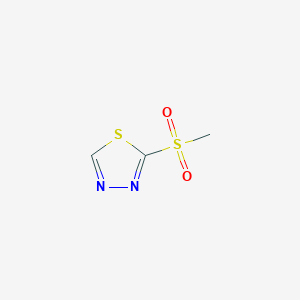
![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)
